2-[(phenoxyacetyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
The compound 2-[(phenoxyacetyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide features a benzothiophene core substituted with a phenoxyacetyl group at position 2 and a 3-pyridinylmethyl moiety at the carboxamide nitrogen.
Properties
IUPAC Name |
2-[(2-phenoxyacetyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c27-20(15-29-17-8-2-1-3-9-17)26-23-21(18-10-4-5-11-19(18)30-23)22(28)25-14-16-7-6-12-24-13-16/h1-3,6-9,12-13H,4-5,10-11,14-15H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKWRHJOCQMDQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=CC=C3)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609794-36-7 | |
| Record name | 2-[(PHENOXYACETYL)AMINO]-N-(3-PYRIDINYLMETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-[(phenoxyacetyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide , with the CAS number 609794-36-7 , is a derivative of benzothiophene known for its potential biological activities. This article explores its pharmacological properties, focusing on antitumor, anti-inflammatory, and cytostatic activities.
Chemical Structure and Properties
- Molecular Formula : C23H23N3O3S
- Molecular Weight : 421.52 g/mol
The structure features a benzothiophene core, which is significant in medicinal chemistry for its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, a study evaluated the cytotoxic effects on various cancer cell lines, revealing an IC50 range between 23.2 to 49.9 μM , indicating moderate to high potency against tumor cells. The compound was shown to induce apoptosis in MCF-7 breast cancer cells through multiple mechanisms:
- Apoptosis Induction : The treatment resulted in a significant reduction of cell viability (26.86%) and increased early (AV+/PI−) and late (AV+/PI+) apoptotic cell populations.
- Cell Cycle Arrest : Flow cytometry analysis indicated G2/M-phase and S-phase cell cycle arrest, with increases of 1.48-fold and 1.39-fold in cell populations compared to controls, respectively .
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties. In vitro assays indicated that it could inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
Cytostatic Effects
The azomethine derivatives related to this compound have been reported to exhibit cytostatic effects. The synthesis of these derivatives was optimized for better yield and activity prediction using computational methods such as PASS Online. The resulting compounds showed promising cytostatic activity, which is crucial for developing new cancer therapies .
Research Findings and Case Studies
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
- In contrast, derivatives with methylphenyl or methoxyphenyl substituents (e.g., ) exhibit antibacterial/antifungal activities, likely due to increased lipophilicity facilitating membrane penetration . The phenoxyacetyl group in the target compound may improve metabolic stability compared to acetylated analogs (e.g., 2-(benzoylamino) derivatives in ), as ether linkages are less prone to hydrolysis than esters .
Physicochemical Properties and Hydrogen Bonding
- Hydrogen Bonding: The pyridine ring in the target compound can act as both a hydrogen bond acceptor (via nitrogen) and donor (if protonated), contrasting with methoxy or methyl groups in other derivatives (e.g., ), which primarily act as acceptors . Phenoxyacetyl vs.
Crystallographic and Structural Insights
- Tools like SHELXL () and ORTEP-3 () have been used to analyze related compounds, revealing that substituents influence molecular conformation and crystal packing. For example:
- Bulky groups (e.g., 3-pyridinylmethyl) may induce torsional strain in the benzothiophene core, altering binding site compatibility .
- Hydrogen-bonding networks in crystals () are critical for stability; the target compound’s pyridine and amide groups likely form a distinct pattern compared to analogs with methoxy or chloro substituents .
Q & A
Basic Synthesis Methodology
Q: What are the key steps and reaction conditions for synthesizing 2-[(phenoxyacetyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide? A: Synthesis involves sequential functionalization of the benzothiophene core. Critical steps include:
- Amidation : Coupling the pyridinylmethyl group using HATU/DMAP in DMF under nitrogen at 0–5°C to minimize side reactions.
- Phenoxyacetylation : Reaction with phenoxyacetyl chloride in THF with DIPEA as a base.
- Purification : Column chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for >95% purity.
Controlled temperature, anhydrous solvents, and inert atmosphere are essential for yield optimization (70–85%) .
Structural Characterization Techniques
Q: Which analytical methods are most reliable for confirming the compound’s structural integrity? A: A multi-technique approach is required:
- NMR : 1H/13C NMR (DMSO-d6) to assign aromatic protons (δ 6.8–8.2 ppm) and amide NH (δ 10.2 ppm). 2D techniques (HSQC, HMBC) resolve connectivity.
- HRMS : ESI+ mode confirms [M+H]+ with <2 ppm error.
- X-ray crystallography : Single-crystal analysis (Mo-Kα radiation) refined via SHELXL-2018 validates bond lengths/angles .
Advanced Crystallographic Challenges
Q: How can researchers resolve crystallographic disorder or twinning in this compound? A: Strategies include:
- Disordered regions : Apply SHELXL restraints (SIMU/DELU) for thermal parameters and bond distances.
- Twinning : Use TWINLAW in SHELX to identify twin laws (e.g., two-fold rotation). Refinement with Hooft’s parameter (PLATON) improves R-factors (<0.05).
- Data quality : Collect high-resolution (<1.0 Å) data at 100 K to reduce thermal motion artifacts .
Bioactivity Experimental Design
Q: What parameters are critical for evaluating anticancer activity in vitro? A: Design considerations:
- Cell lines : Use diverse panels (e.g., MCF-7, A549, HepG2) with normal fibroblasts (e.g., NIH/3T3) as controls.
- Dosage : 0.1–100 μM exposure for 48–72 hours (MTT assay). Calculate IC50 via nonlinear regression (GraphPad Prism).
- Mechanistic assays : Caspase-3/7 activation (luminescence) and cell cycle analysis (PI staining + flow cytometry).
- Statistics : Triplicate repeats with ANOVA and post-hoc Tukey’s test (p<0.05) .
Computational Binding Affinity Prediction
Q: Which computational approaches predict kinase inhibition by this compound? A: Combine:
- Docking : Glide SP/XP mode (Schrödinger) with crystal structures (e.g., PDB: 1M17 for EGFR).
- MD simulations : AMBER20 (100 ns trajectories) to assess binding pose stability.
- MM-PBSA : Calculate ΔGbinding from 500 snapshots. Validate with in vitro kinase assays (ADP-Glo™) .
Stability and Degradation Analysis
Q: How should stability studies be designed under varying pH and storage conditions? A: Protocol:
- Solution stability : HPLC monitoring (C18 column, acetonitrile/water gradient) at pH 3–9 (25°C, 14 days).
- Solid-state : Accelerated aging (40°C/75% RH) for 1 month; FTIR detects oxidative degradation.
- Light sensitivity : UV-vis spectroscopy (λ=254 nm) in amber vs. clear vials. Store at -20°C under argon for long-term stability .
Reaction Optimization Strategies
Q: How can the amidation step be optimized systematically? A: Use a DoE approach :
- Variables : Solvent (DMF vs. THF), base (DIPEA vs. Et3N), temperature (0°C vs. RT).
- Response : Yield (HPLC area%) and purity (NMR).
- RSM analysis : Identify optimal conditions (e.g., DMF, DIPEA, 0°C). Catalyst screening (DMAP vs. HOAt) improves efficiency .
Resolving Computational-Experimental Discrepancies
Q: How to address mismatches between predicted and observed bioactivity? A: Steps:
- Re-validate docking : Compare poses with co-crystal structures (if available).
- Proteome profiling : Use CETSA (cellular thermal shift assay) to identify off-targets.
- QSAR refinement : Add descriptors like logP and polar surface area.
- Orthogonal assays : SPR (binding affinity) and ITC (thermodynamics) cross-validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
